molecular formula C10H20ClNO B6607653 4-(3-methoxycyclobutyl)piperidine hydrochloride, Mixture of diastereomers CAS No. 2839143-65-4

4-(3-methoxycyclobutyl)piperidine hydrochloride, Mixture of diastereomers

Cat. No.: B6607653
CAS No.: 2839143-65-4
M. Wt: 205.72 g/mol
InChI Key: CSLHVSXOWAOPOL-UHFFFAOYSA-N
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Description

4-(3-methoxycyclobutyl)piperidine hydrochloride, or 4-MCP, is a synthetic compound composed of a piperidine ring and a cyclobutyl group, which is a four-membered ring of carbon atoms. It is a mixture of diastereomers, meaning that it is composed of two stereoisomers that are non-superimposable mirror images of each other. 4-MCP has been studied for its potential applications in a variety of scientific research fields, such as pharmacology, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 4-MCP is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A serotonin receptor. The 5-HT2A receptor is involved in a variety of physiological processes, including the regulation of mood, sleep, appetite, and memory. By binding to this receptor, 4-MCP is thought to modulate these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MCP are not fully understood, but it has been shown to have a variety of effects on the body. In animal studies, 4-MCP has been shown to reduce anxiety, improve memory, and reduce inflammation. Additionally, 4-MCP has been shown to modulate the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, sleep, appetite, and memory.

Advantages and Limitations for Lab Experiments

4-MCP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 4-MCP is its high potency, which allows for more precise measurements of the effects of the compound on the body. Additionally, 4-MCP is relatively easy to synthesize and can be obtained from a variety of sources. However, 4-MCP also has some drawbacks, such as its short half-life, which can limit its use in long-term experiments. Additionally, 4-MCP is not suitable for use in humans, as it is not approved for clinical use.

Future Directions

There are a variety of potential future directions for 4-MCP research. One potential direction is the development of new methods for synthesizing the compound, which could improve its potency and reduce its cost of production. Additionally, research could be done to further explore the biochemical and physiological effects of 4-MCP, as well as its potential therapeutic benefits. Finally, further research could be done to explore the potential use of 4-MCP in clinical trials, as it could be a potential treatment for a variety of conditions.

Synthesis Methods

4-MCP is synthesized through a multi-step process that involves the reaction of 3-methoxycyclobutene with piperidine, followed by a deprotonation reaction with sodium hydroxide. The resulting product is then reacted with hydrochloric acid to give 4-MCP hydrochloride. The synthesis of 4-MCP is relatively simple and can be completed in a few hours.

Scientific Research Applications

4-MCP has a variety of scientific research applications, including its use as a pharmacological tool to study the effects of drugs on the central nervous system, as well as its use in biochemistry and physiology. In pharmacology, 4-MCP is used to study the effects of drugs on the central nervous system, as it has been shown to be a potent agonist of the 5-HT2A serotonin receptor. In biochemistry and physiology, 4-MCP has been used to study the effects of the compound on the body, as well as its potential therapeutic benefits.

Properties

IUPAC Name

4-(3-methoxycyclobutyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-12-10-6-9(7-10)8-2-4-11-5-3-8;/h8-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLHVSXOWAOPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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